2-(2-methylcyclohexyl)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

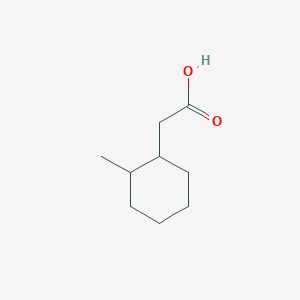

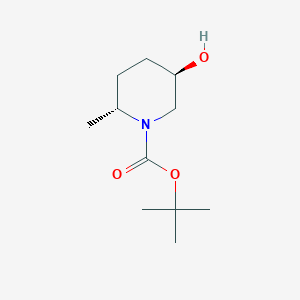

2-(2-methylcyclohexyl)acetic Acid, also known as (2-methylcyclohexyl)acetic acid, is a chemical compound with the CAS Number: 6617-04-5 . It has a molecular weight of 156.22 and its molecular formula is C9H16O2 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of this compound involves two main steps . The first step is a hydrogenation reaction where o-cresol is dissolved into methylcyclohexane, then a hydrogenation catalyst and high-purity hydrogen gas are added into the mixed solution . This results in a hydrogenation reaction completed solution containing 2-methylcyclohexanol . The second step is an esterification reaction where an esterification catalyst and the hydrogenation reaction completed solution are added into a reaction vessel . Acetic acid is used as an esterifying agent and is dripped into a stirred central zone of the mixed solution . The esterification reaction then takes place, resulting in 2-methylcyclohexyl acetate .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H16O2/c1-7-4-2-3-5-8(7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) . The average mass of the molecule is 156.222 Da and the monoisotopic mass is 156.115036 Da .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 156.22 and its molecular formula is C9H16O2 .Applications De Recherche Scientifique

Hydrogen Peroxide Production

2-(2-methylcyclohexyl)acetic Acid, also known as 2-MCA, has been utilized in the production of hydrogen peroxide. It serves as a solvent in the anthraquinone process, enhancing the solubility of anthraquinone, which in turn increases the efficiency and concentration of hydrogen peroxide in the solution. This application aids in increasing the capacity of hydrogen peroxide facilities and reducing operating costs (Yu Jiankun, 2011; Fuling Qi, 2004).

Antioxidant and Xanthine Oxidase Inhibitory Activities

Research involving a derivative of this compound, specifically the Schiff base ligand synthesized from [1-(aminomethyl)cyclohexyl]acetic acid, has shown promising antioxidant properties. In particular, its zinc complex exhibited significant xanthine oxidase inhibitory activity, potentially beneficial for medical applications (M. Ikram et al., 2015).

Pharmaceutical Synthesis

The compound has been employed in the synthesis of various pharmaceutical compounds. For instance, the optimization of the acylation process of para-(1-methylcyclohexyl) phenol with acetic acid, using this compound, has been explored for producing specific pharmaceutical compounds (G.Z. Haydarli et al., 2022).

Natural Product Extraction

A new cyclohexylacetic acid derivative was isolated from Emilia sonchifolia, indicating the compound's significance in the study of natural products and their potential pharmacological applications (Shoumao Shen et al., 2013).

Catalytic and Chemical Synthesis

The molecule has been involved in various catalytic and chemical synthesis processes. For example, it has been used in the scalable preparation of enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid, demonstrating its utility in producing enantiomerically pure compounds under environmentally benign conditions (M. Vamos & Yoshihisa Kobayashi, 2008).

Safety and Hazards

The safety information for 2-(2-methylcyclohexyl)acetic Acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propriétés

IUPAC Name |

2-(2-methylcyclohexyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7-4-2-3-5-8(7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOWBIJUQVPEKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2422664.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2422667.png)

![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2422668.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2422671.png)

![N-(furan-2-ylmethyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2422673.png)

![3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2422675.png)

![Ethyl 1-({5-[(2-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2422676.png)

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2422683.png)